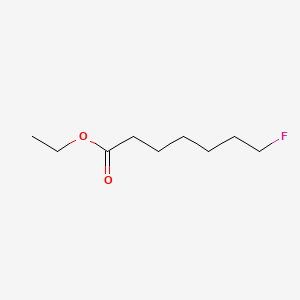![molecular formula C36H54N8O14 B13330641 6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B13330641.png)
6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate typically involves the reaction of 1,6-hexanediamine with ethyl carbamate and other reagents under controlled conditions. One common method involves the use of a solid base catalyst such as 3-amino-1,2,4-triazole potassium (KATriz) to facilitate the methoxycarbonylation of 1,6-hexanediamine with dimethyl carbonate . This method is known for its high catalytic activity and selectivity, achieving nearly 100% conversion and selectivity at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of renewable and stable starting materials, such as CO2, methanol, and 1,6-hexanediamine, is also explored to enhance sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl hexane-1,6-diyldicarbamate: A related compound with similar structural features and applications.
Bis(2-hydroxyethyl) hexane-1,6-diyldicarbamate: Another similar compound used in the synthesis of polyurethanes.
Uniqueness
Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C36H54N8O14 |
|---|---|
Molekulargewicht |
822.9 g/mol |
IUPAC-Name |
6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C36H54N8O14/c1-3-55-35(53)41-29(47)25-23-43(31(49)39-27(25)45)19-13-7-9-15-21-57-33(51)37-17-11-5-6-12-18-38-34(52)58-22-16-10-8-14-20-44-24-26(28(46)40-32(44)50)30(48)42-36(54)56-4-2/h23-24H,3-22H2,1-2H3,(H,37,51)(H,38,52)(H,39,45,49)(H,40,46,50)(H,41,47,53)(H,42,48,54) |
InChI-Schlüssel |
CUULLJHDMLXEMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)CCCCCCOC(=O)NCCCCCCNC(=O)OCCCCCCN2C=C(C(=O)NC2=O)C(=O)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13330558.png)
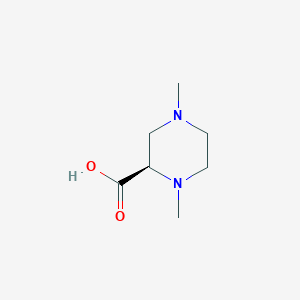
![Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13330564.png)
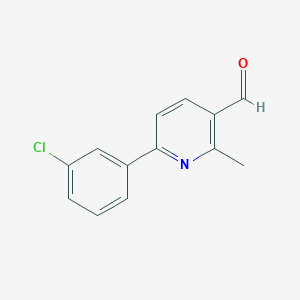
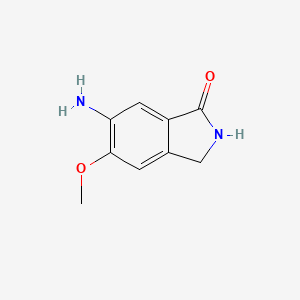
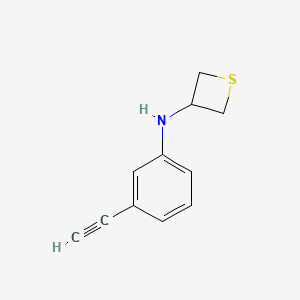

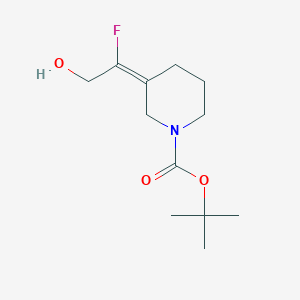

![(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13330616.png)
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)

